molecular formula C22H28N2O3S B6549123 2,3,5,6-tetramethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 1040661-72-0

2,3,5,6-tetramethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6549123
CAS No.: 1040661-72-0
M. Wt: 400.5 g/mol
InChI Key: FAFVQVSKJUXVFW-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzene sulfonamide core substituted with four methyl groups (2,3,5,6-positions) and a 1-propanoyl-tetrahydroquinolin-7-yl moiety. The tetramethyl substitution enhances lipophilicity, which may improve membrane permeability and bioavailability compared to less substituted analogs.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-6-21(25)24-11-7-8-18-9-10-19(13-20(18)24)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h9-10,12-13,23H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFVQVSKJUXVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Relevance
Target Compound : 2,3,5,6-Tetramethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide Likely C₂₃H₂₉N₃O₃S* ~427.5 (estimated) ~5.5 (estimated) 2,3,5,6-tetramethyl benzene; 1-propanoyl-THQ Potential CA inhibitor; enhanced lipophilicity
BE46566 : 2,5-Dimethyl-N-(1-propanoyl-1,2,3,4-THQ-7-yl)benzene-1-sulfonamide C₂₀H₂₄N₂O₃S 372.48 ~4.2 (estimated) 2,5-dimethyl benzene; 1-propanoyl-THQ Structural analog with reduced methyl groups
G512-0215 : 4-Ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-THQ-7-yl]benzene-1-sulfonamide C₂₁H₂₆N₂O₄S 402.51 ~4.8 4-ethoxy benzene; 2-methylpropanoyl-THQ Higher polarity due to ethoxy group
Compound 24 : N-(2-oxo-1,2,3,4-THQ-7-yl)methanesulfonamide C₁₀H₁₂N₂O₃S 240.28 ~1.5 Methanesulfonamide; 2-oxo-THQ Simpler structure with lower molecular weight
G514-0034 : N-[1-(Benzenesulfonyl)-1,2,3,4-THQ-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₅H₂₆N₂O₄S₂ 482.62 5.07 Dual sulfonamide; tetrahydronaphthalene High logP due to aromatic stacking

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s tetramethyl benzene group increases logP (~5.5 estimated) compared to BE46566 (logP ~4.2) and G512-0215 (logP ~4.8). Higher logP suggests better membrane permeability but may reduce aqueous solubility .
  • G514-0034, with dual sulfonamide groups, exhibits even higher logP (5.07), highlighting the impact of aromatic substituents .

Biological Activity: Compounds with tetrahydroquinoline (THQ) moieties, such as those in , show CA inhibitory activity. The target compound’s 1-propanoyl-THQ group may similarly target CA isoforms (e.g., CA II, IX) . Compound 24, a simpler analog, demonstrates the necessity of the THQ scaffold for binding, as its methanesulfonamide group alone may lack sufficient affinity .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the benzene and THQ rings, akin to methods described in (e.g., coupling reactions using DCC/DMAP) .

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